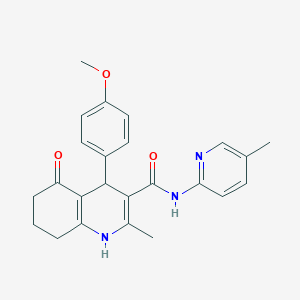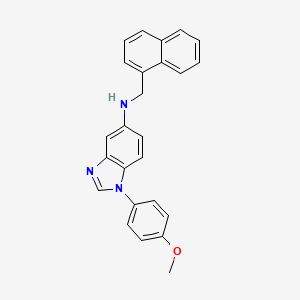
3-((4-Ethylphenyl)sulfonyl)-2-(2-methoxyphenyl)thiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ETHYLBENZENESULFONYL)-2-(2-METHOXYPHENYL)-1,3-THIAZOLIDINE is a complex organic compound that belongs to the thiazolidine class Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This specific compound is characterized by the presence of an ethylbenzenesulfonyl group and a methoxyphenyl group attached to the thiazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ETHYLBENZENESULFONYL)-2-(2-METHOXYPHENYL)-1,3-THIAZOLIDINE typically involves the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized through the reaction of a thiol with an amine in the presence of a suitable catalyst. Commonly used catalysts include acids or bases, depending on the specific reaction conditions.
Introduction of Ethylbenzenesulfonyl Group: The ethylbenzenesulfonyl group can be introduced through a sulfonylation reaction. This involves the reaction of an ethylbenzene derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of Methoxyphenyl Group: The methoxyphenyl group can be attached through an electrophilic aromatic substitution reaction. This involves the reaction of a methoxybenzene derivative with an electrophile in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
3-(4-ETHYLBENZENESULFONYL)-2-(2-METHOXYPHENYL)-1,3-THIAZOLIDINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert sulfonyl groups to thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, Lewis acids, bases.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted thiazolidine derivatives.
科学的研究の応用
3-(4-ETHYLBENZENESULFONYL)-2-(2-METHOXYPHENYL)-1,3-THIAZOLIDINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the development of new materials with specific properties.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: Explored for its potential therapeutic applications. It may be used in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it valuable for various industrial applications.
作用機序
The mechanism of action of 3-(4-ETHYLBENZENESULFONYL)-2-(2-METHOXYPHENYL)-1,3-THIAZOLIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3-(4-METHYLBENZENESULFONYL)-2-(2-METHOXYPHENYL)-1,3-THIAZOLIDINE: Similar structure but with a methyl group instead of an ethyl group.
3-(4-CHLOROBENZENESULFONYL)-2-(2-METHOXYPHENYL)-1,3-THIAZOLIDINE: Similar structure but with a chloro group instead of an ethyl group.
3-(4-NITROBENZENESULFONYL)-2-(2-METHOXYPHENYL)-1,3-THIAZOLIDINE: Similar structure but with a nitro group instead of an ethyl group.
Uniqueness
3-(4-ETHYLBENZENESULFONYL)-2-(2-METHOXYPHENYL)-1,3-THIAZOLIDINE is unique due to the presence of the ethylbenzenesulfonyl group, which can influence its chemical reactivity and biological activity. The combination of the ethylbenzenesulfonyl and methoxyphenyl groups provides a distinct set of properties that can be leveraged for specific applications in research and industry.
特性
分子式 |
C18H21NO3S2 |
|---|---|
分子量 |
363.5 g/mol |
IUPAC名 |
3-(4-ethylphenyl)sulfonyl-2-(2-methoxyphenyl)-1,3-thiazolidine |
InChI |
InChI=1S/C18H21NO3S2/c1-3-14-8-10-15(11-9-14)24(20,21)19-12-13-23-18(19)16-6-4-5-7-17(16)22-2/h4-11,18H,3,12-13H2,1-2H3 |
InChIキー |
BKFQSXIZRUDJEF-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 7-chloro-4-{[4-(ethoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11649796.png)

![4-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propionyl]-piperazine-1-carbaldehyde](/img/structure/B11649808.png)
![ethyl (2Z)-(6',7'-dimethoxy-4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-yl)(hydroxyimino)ethanoate](/img/structure/B11649816.png)

![N'-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11649820.png)
![(2E)-3-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B11649823.png)


![5,7-dimethyl-2-(2-nitrophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione](/img/structure/B11649873.png)
![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2-nitrophenyl)acetamide](/img/structure/B11649874.png)
![(5E)-5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11649886.png)
![5-Acetyl-2-[2-(2,3-dimethyl-phenoxy)-acetylamino]-4-methyl-thiophene-3-carboxylic acid ethyl ester](/img/structure/B11649898.png)
![ethyl 5,5-dimethyl-2-{[(4-nitrophenyl)carbonyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B11649903.png)
